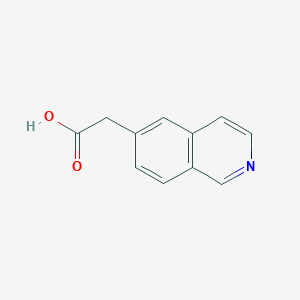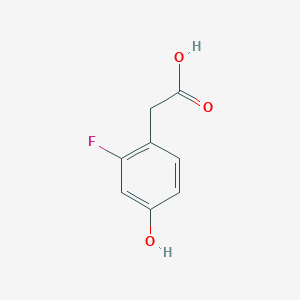
2-Fluoro-4-hydroxyphenylacetic acid
Overview
Description
2-Fluoro-4-hydroxyphenylacetic acid is a chemical compound with the molecular formula C8H7FO3 . It has a molecular weight of 170.14 . It is a pale-yellow to yellow-brown solid .
Molecular Structure Analysis
The InChI code for 2-Fluoro-4-hydroxyphenylacetic acid is1S/C8H7FO3/c9-7-4-6(10)2-1-5(7)3-8(11)12/h1-2,4,10H,3H2,(H,11,12) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis
2-Fluoro-4-hydroxyphenylacetic acid is a pale-yellow to yellow-brown solid . It has a molecular weight of 170.14 . The compound’s storage temperature is room temperature .Scientific Research Applications
Biotransformation in Marine Fungi
Marine fungi such as Aspergillus, Penicillium, and others demonstrate the capability to biotransform phenylacetonitrile to 2-hydroxyphenylacetic acid. This process involves hydrolyzing the nitrile group and hydroxylating the aromatic ring, yielding 2-hydroxyphenylacetic acid with significant efficiency. Furthermore, the biotransformation of 4-fluorophenylacetonitrile to 4-fluorophenylacetic acid by Aspergillus sydowii Ce19 is also noted, showcasing a method for producing phenylacetic acids in mild conditions (Oliveira et al., 2013).
Role in Microbial Degradation and Enzyme Purification
4-Hydroxyphenylacetic acid 3-hydroxylase, essential in the microbial degradation of phenylalanine, tyrosine, and aromatic amines, was purified from Pseudomonas putida. This enzyme's properties, including its pH optimum and Km values, have been characterized, revealing its significance in enzymatic reactions and microbial pathways (Raju et al., 1988).
Antimicrobial Effects
4-Hydroxyphenylacetic acid (4-HPCA) demonstrates antimicrobial properties against Listeria monocytogenes, a lethal foodborne pathogen. It inhibits the growth and proliferation of L. monocytogenes and causes cell death through cell membrane damage, altering membrane integrity, zeta potential, and electrical conductivity. Additionally, 4-HPCA decreases the expression of certain virulence genes in L. monocytogenes (YujiaLiu et al., 2021).
Assay Development and Analytical Applications
Development of fluorescence methods for assaying oxidative enzymes like monoamine and diamine oxidase using p-hydroxyphenylacetic acid has been reported. These methods are based on the conversion of non-fluorescent p-hydroxyphenylacetic acid to a fluorescent fluorophore, enabling precise enzyme activity measurement (Guilbault et al., 1969).
Biosynthesis and Metabolism in Plants
Research has demonstrated the biosynthesis and metabolism of hydroxyphenylacetic acids in higher plants, highlighting two routes for the biosynthesis of 2-hydroxyphenylacetic acid. This includes a direct transformation from phenylpyruvic acid and a hydroxylation process, indicating the significance of these acids in plant metabolic pathways (Kindl, 1969).
Safety and Hazards
The safety information for 2-Fluoro-4-hydroxyphenylacetic acid indicates that it has several hazard statements: H302, H315, H319, H332, H335 . These codes correspond to specific hazards, such as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), harmful if inhaled (H332), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and rinsing cautiously with water for several minutes in case of eye contact (P305+P338+P351) .
Mechanism of Action
Mode of Action
It’s known that the compound can participate in suzuki–miyaura cross-coupling reactions , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that the compound may interact with its targets through similar mechanisms, leading to changes at the molecular level.
Biochemical Pathways
, related compounds such as 4-Hydroxyphenylacetic acid have been studied. For instance, 4-Hydroxyphenylacetic acid has been used in the biosynthesis of 4HPAA from glucose in Escherichia coli via the yeast Ehrlich pathway . It’s plausible that 2-Fluoro-4-hydroxyphenylacetic acid might be involved in similar biochemical pathways, affecting downstream effects.
Action Environment
The action environment can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s behavior .
properties
IUPAC Name |
2-(2-fluoro-4-hydroxyphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO3/c9-7-4-6(10)2-1-5(7)3-8(11)12/h1-2,4,10H,3H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBHJEGWOCHZSGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)F)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00598371 | |
| Record name | (2-Fluoro-4-hydroxyphenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00598371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
68886-07-7 | |
| Record name | (2-Fluoro-4-hydroxyphenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00598371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

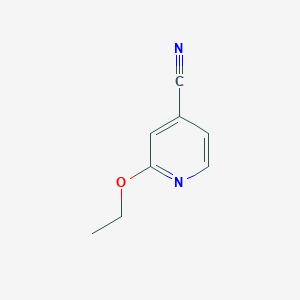
![4-Chloro-7,8-dihydro-[1,4]dioxino[2,3-g]quinazoline](/img/structure/B1319125.png)
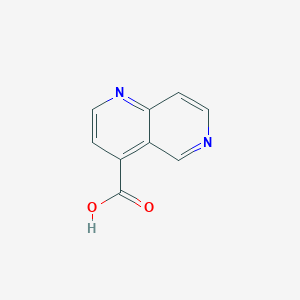
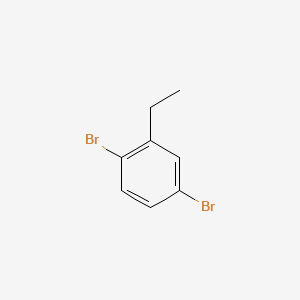
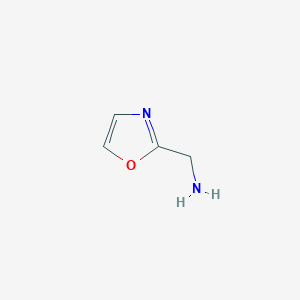
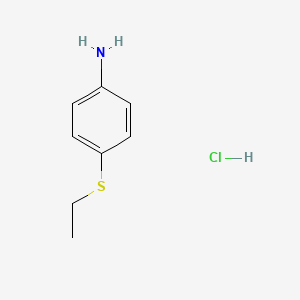
![2,3-Dihydro-1H-pyrrolo[3,4-C]pyridine hydrochloride](/img/structure/B1319139.png)
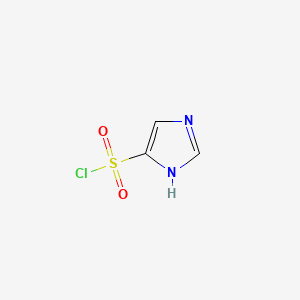

![1-Azaspiro[4.5]decan-8-ol](/img/structure/B1319150.png)
![5-Iodobenzo[d]thiazole](/img/structure/B1319155.png)

![4-Fluorobenzo[b]thiophene](/img/structure/B1319160.png)
